2-Butanone, 3-(1-cyclohexen-1-yl)-
Description
2-Butanone, 3-(1-cyclohexen-1-yl)- is a cyclic ketone derivative characterized by a cyclohexene ring attached to the 3-position of a 2-butanone (ethyl methyl ketone) backbone. Cyclohexenyl ketones are often studied for applications in fragrances, pharmaceuticals, and organic synthesis due to their reactive α,β-unsaturated carbonyl systems and stereochemical complexity .
Properties
CAS No. |
769-58-4 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
3-(cyclohexen-1-yl)butan-2-one |
InChI |
InChI=1S/C10H16O/c1-8(9(2)11)10-6-4-3-5-7-10/h6,8H,3-5,7H2,1-2H3 |
InChI Key |
UJEBVXUCHXWHJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CCCCC1)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
The table below compares key structural attributes of 2-butanone derivatives with cyclohexenyl substituents:
Key Observations :
- Substituent Effects: The presence of methyl groups (e.g., 2,6,6-trimethyl in β-ionone) increases hydrophobicity and steric bulk, affecting volatility and reactivity . Hydroxyl groups (e.g., in ) enhance solubility in polar solvents.
- Conjugation: α,β-unsaturated ketones (e.g., β-ionone) exhibit UV absorption and reactivity in Michael additions, unlike saturated analogs like dihydro-β-ionone .
Physicochemical Properties
Baseline: 2-Butanone (Ethyl Methyl Ketone)
- Melting Point : -86.3°C
- Boiling Point : 79.6°C
- Density : 0.8054 g/cm³ at 20°C
- Flammability : Flash point -9°C (highly flammable) .
Cyclohexenyl Derivatives
- Boiling Points: Increase with molecular weight and reduced volatility. For example, β-ionone (MW 192.3) has a boiling point ~230°C, significantly higher than 2-butanone .
- Polarity : Hydroxyl-substituted derivatives (e.g., ) exhibit higher water solubility, while methylated analogs are more lipophilic.
- Stability : α,β-unsaturated ketones may undergo photodegradation or oxidation, whereas saturated derivatives (e.g., ) are more stable .
Q & A
Q. What is the molecular structure and IUPAC nomenclature of 2-Butanone, 3-(1-cyclohexen-1-yl)-?
The compound’s IUPAC name is 3-(1-cyclohexen-1-yl)-1-cyclohexylbutan-1-one , with molecular formula C₁₆H₂₆O and molecular weight 234.38 g/mol . Its structure comprises a butanone backbone substituted with a cyclohexenyl group at the 3-position and a cyclohexyl group at the 1-position. The CAS registry number is 61285-86-7 , and PubChem CID is 71397401 .
Q. Methodological Note :
- Use PubChem or CAS databases for structural validation.
- Computational tools (e.g., ChemDraw, Gaussian) can model the 3D conformation for reactivity studies.
Q. How can researchers confirm the identity of this compound using spectroscopic methods?
Key analytical techniques include:
- Mass Spectrometry (MS) : Compare fragmentation patterns with NIST reference data (e.g., m/z 194 for related dihydro-β-ionone analogs) .
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches near 1700–1750 cm⁻¹ and cyclohexenyl C=C stretches at ~1600 cm⁻¹.
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Look for cyclohexenyl protons (δ 5.5–6.0 ppm, vinyl H) and ketone-adjacent methyl/methylene groups (δ 2.1–2.5 ppm).
- ¹³C NMR : Ketone carbonyl at ~210 ppm and cyclohexenyl carbons at 120–130 ppm.
Q. Methodological Note :
Advanced Research Questions
Q. What synthetic routes are reported for preparing this compound, and what are critical reaction conditions?
While direct synthesis data for this compound is limited, analogous methods include:
Q. Critical Parameters :
Q. How can researchers address contradictions in reported physical properties (e.g., solubility, boiling point)?
Existing data gaps (e.g., missing melting/boiling points in ) require:
Q. Case Study :
Q. What are the best practices for handling and storing this compound to ensure stability?
- Storage : Under inert gas (N₂/Ar) at −20°C to prevent oxidation of the cyclohexenyl group.
- Protective Equipment : NIOSH-approved respirators (OV/AG/P99 cartridges) and gloves (nitrile) for volatile organic compound (VOC) handling .
- Stability Tests : Monitor degradation via HPLC or GC-MS over time; absence of hazardous decomposition products is noted in .
Q. How can derivatization techniques enhance detection in complex matrices (e.g., biological samples)?
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